molecular formula C9H4F15NO B12742730 N-Methylpentadecafluorooctanamide CAS No. 89685-56-3

N-Methylpentadecafluorooctanamide

Cat. No.: B12742730
CAS No.: 89685-56-3
M. Wt: 427.11 g/mol
InChI Key: CERVYTOBGGCMJN-UHFFFAOYSA-N
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Description

N-Methylpentadecafluorooctanamide is a per- or polyfluoroalkyl substance (PFAS) characterized by a 15-fluorine-substituted octane backbone and an amide functional group with a methyl substituent on the nitrogen. Its amide group (CONH-) distinguishes it from sulfonamide-based PFAS, which contain a sulfonyl group (SO2NH-) .

Properties

CAS No.

89685-56-3

Molecular Formula

C9H4F15NO

Molecular Weight

427.11 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-methyloctanamide

InChI

InChI=1S/C9H4F15NO/c1-25-2(26)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3,(H,25,26)

InChI Key

CERVYTOBGGCMJN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylpentadecafluorooctanamide typically involves the reaction of perfluorooctanoyl fluoride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C8F15COF+CH3NH2C8F15CONHCH3+HF\text{C8F15COF} + \text{CH3NH2} \rightarrow \text{C8F15CONHCH3} + \text{HF} C8F15COF+CH3NH2→C8F15CONHCH3+HF

This reaction is usually performed in an inert atmosphere to prevent any side reactions with moisture or oxygen. The reaction temperature is maintained at a low level to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield. The purification of the final product is achieved through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methylpentadecafluorooctanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

N-Methylpentadecafluorooctanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Methylpentadecafluorooctanamide exerts its effects involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, altering their function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Functional Group and Molecular Structure

The key distinction between N-Methylpentadecafluorooctanamide and other PFAS lies in its amide functional group , which contrasts with sulfonamides or carboxylic acids in related compounds.

Compound Name Functional Group Molecular Formula (Hill Notation) Fluorine Atoms CAS Number
This compound Amide (CONH-) Likely C9H4F15NO¹ 15 Not specified
N-Methyl-perfluorooctane sulfonamide (MeFOSA) Sulfonamide (SO2NH-) C9H4F17NO2S 17 31506-32-8
N-Ethylperfluorooctane sulfonamide (EtFOSA) Sulfonamide (SO2NH-) C10H6F17NO2S 17 4151-50-2
Perfluorooctanoic acid (PFOA) Carboxylic acid (COOH) C8HF15O2 15 335-67-1

Physicochemical Properties

  • Fluorine Content : this compound has 15 fluorine atoms, fewer than sulfonamides like MeFOSA (17 fluorines) but similar to PFOA (15 fluorines). Reduced fluorination may lower thermal stability and persistence compared to fully perfluorinated compounds .
  • Solubility and Reactivity : The amide group may enhance solubility in polar solvents compared to sulfonamides, while sulfonamides exhibit higher resistance to degradation due to the robust sulfonyl group .

Environmental and Regulatory Profiles

Compound Name Persistence Regulatory Status Key Concerns
This compound High (PFAS class) Likely under review as a "related compound" Potential PFOA precursor
MeFOSA Extremely high SVHC (ECHA) Degrades to PFOS
PFOA Extremely high Banned (Stockholm Convention) Carcinogenicity, bioaccumulation
  • Degradation Pathways : Amides like this compound may hydrolyze to carboxylic acids (e.g., PFOA) under environmental conditions, whereas sulfonamides like MeFOSA degrade to perfluorooctanesulfonic acid (PFOS), a restricted substance .
  • Toxicity Data: Limited data exist for the target compound, but MeFOSA has an LD50 (oral, rat) of 430 mg/kg, indicating moderate acute toxicity .

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